BenchChemオンラインストアへようこそ!

Imiquimod N-Oxide

Physicochemical characterization Identity testing Pharmaceutical quality control

Imiquimod N-Oxide—most commonly supplied as Desamino Imiquimod N-Oxide (CAS 99010-63-6, C₁₄H₁₅N₃O, MW 241.29)—is the 5-oxide derivative of desamino imiquimod and is officially designated as Imiquimod USP Related Compound B. It belongs to the imidazoquinoline class of immune response modifiers and is recognized as a pharmacologically active compound that stimulates interferon-α production.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
Cat. No. B13433148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod N-Oxide
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O
InChIInChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3
InChIKeyJGCTUVXHGKNMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imiquimod N-Oxide (Desamino Imiquimod N-Oxide, USP Related Compound B): Regulatory-Grade Reference Standard and Synthetic Intermediate for Imiquimod Quality Control


Imiquimod N-Oxide—most commonly supplied as Desamino Imiquimod N-Oxide (CAS 99010-63-6, C₁₄H₁₅N₃O, MW 241.29)—is the 5-oxide derivative of desamino imiquimod and is officially designated as Imiquimod USP Related Compound B . It belongs to the imidazoquinoline class of immune response modifiers and is recognized as a pharmacologically active compound that stimulates interferon-α production . Critically, this compound is not merely a structural analog; it is an official United States Pharmacopeia (USP) reference standard used for specified quality tests and assays in the USP compendia , as well as a key synthetic intermediate in the manufacture of the active pharmaceutical ingredient Imiquimod [1]. Its procurement is driven by regulatory compliance requirements, impurity profiling, and stability-indicating method development rather than direct therapeutic application.

Why Generic Imidazoquinoline Analogs Cannot Substitute for Imiquimod N-Oxide in Regulated Quality Control and Synthesis Workflows


Although structurally related imidazoquinolines such as imiquimod (CAS 99011-02-6), desamino imiquimod (Imiquimod Related Compound A, CAS 99010-24-9), and resiquimod (CAS 144875-48-9) share the imidazoquinoline core, they are not interchangeable with Imiquimod N-Oxide in any application governed by pharmacopoeial monographs. The USP monograph for Imiquimod specifically enumerates Imiquimod Related Compound B (the desamino N-oxide) as one of the five official impurity reference standards, each with distinct retention times, relative response factors, and acceptance criteria [1]. Substituting another analog would invalidate compendial method suitability, compromise impurity quantification accuracy, and risk regulatory non-compliance. Quantitative differences in melting point (Δ ≈ 80 °C lower than imiquimod) and aqueous solubility further preclude direct replacement in analytical method development or in synthetic routes where the N-oxide serves as a specific activated intermediate for regioselective 4-amination [2].

Quantitative Differential Evidence: Imiquimod N-Oxide vs. Closest Analogs and In-Class Comparators


Melting Point Depression of ~80 °C Relative to Imiquimod Enables Unambiguous Identity Confirmation by Differential Scanning Calorimetry

Desamino Imiquimod N-Oxide (USP Related Compound B) exhibits a melting point of 211–214 °C , which is approximately 80 °C lower than that of the parent drug imiquimod (292–294 °C) . This large thermal separation provides unequivocal identification capability when both compounds co-occur in impurity profiling or reference standard qualification workflows.

Physicochemical characterization Identity testing Pharmaceutical quality control

Aqueous Solubility of Desamino Imiquimod N-Oxide Is Approximately 4–5 Fold Higher Than Imiquimod, Facilitating Differential Detection in HPLC Methods

Desamino Imiquimod N-Oxide has a measured aqueous solubility of approximately 1.1 g/L at 25 °C , whereas imiquimod is reported as practically insoluble in water (estimated ~0.25 g/L at 25 °C) [1]. While both compounds have limited aqueous solubility, the N-oxide exhibits a 4–5 fold higher solubility, which influences retention behavior on reversed-phase HPLC columns and dictates solvent selection for reference standard preparation.

Solubility profiling Analytical method development Forced degradation studies

USP Compendial Recognition as Official Reference Standard Confers Exclusive Regulatory Acceptance for Imiquimod Impurity Testing

Desamino Imiquimod N-Oxide (CAS 99010-63-6) is explicitly listed as Imiquimod USP Related Compound B in the United States Pharmacopeia monograph for Imiquimod and Imiquimod Cream . It is one of only five official USP impurity reference standards for this drug substance [1]. No other imidazoquinoline N-oxide—including Resiquimod (CAS 144875-48-9) or the 4-amino Imiquimod N-Oxide (CAS 1807607-22-2)—holds this compendial designation for Imiquimod impurity testing. USP-grade material is supplied with full Certificate of Analysis and is manufactured under ISO 17034 and ISO/IEC 17025 certified quality systems .

Pharmacopoeial compliance Regulatory quality control Reference standard procurement

The 5-N-Oxide Moiety Is the Obligate Activated Intermediate for Regioselective Introduction of the 4-Amino Group in Industrial Imiquimod Synthesis

In the dominant industrial route to Imiquimod, 1-isobutyl-1H-imidazo[4,5-c]quinoline is oxidized with meta-chloroperbenzoic acid to form 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide, which serves as the activated intermediate that enables subsequent regioselective 4-chlorination (with POCl₃) and final amination to yield the API [1]. This N-oxide intermediate is explicitly purified as its hydrochloride salt (IV) to ensure cleanliness before the critical chlorination step [2]. Without the N-oxide activation, direct 4-position functionalization of the unoxidized imidazoquinoline is not feasible under comparable conditions [3].

Chemical synthesis Process chemistry Imiquimod manufacturing

Imiquimod N-Oxide Is a Primary Oxidative Degradation Product, Critical for Stability-Indicating Method Validation per ICH Q1A

A validated stability-indicating UPLC-PDA/MS method for imiquimod and its eight related substances demonstrated that Imiquimod N-Oxide is among the primary degradation products formed under oxidative stress conditions [1]. The method achieves baseline resolution of all eight known impurities within 9 minutes, with a lower detection limit of 0.04 μg/mL and quantification limit of 0.08 μg/mL for each analyte, including the N-oxide [2]. This level of analytical sensitivity meets ICH Q2(R1) requirements and enables accurate quantification of the N-oxide degradation product at levels far below the typical 0.1% reporting threshold.

Forced degradation Stability-indicating methods Degradation product identification

Structural Absence of the 4-Amino Group Predicts Reduced TLR7 Agonist Potency Relative to Imiquimod, Making the N-Oxide a Superior Negative Control for TLR7-Mediated Assays

The foundational structure-activity relationship (SAR) study by Gerster et al. (2005) established that the 4-amino substituent on the imidazoquinoline scaffold is critical for potent interferon-α induction via TLR7 agonism. Imiquimod (compound 26 in that study), bearing the 4-NH₂ group, demonstrated robust cytokine induction [1]. Desamino Imiquimod N-Oxide lacks both the 4-amino group and features the electron-withdrawing N-oxide at position 5. The combined structural modifications predict substantially reduced TLR7 activity relative to imiquimod, although direct head-to-head quantitative data for this specific compound are not publicly available .

Toll-like receptor 7 Structure-activity relationship Negative control compound

High-Value Application Scenarios for Imiquimod N-Oxide Procurement Based on Quantitative Differentiation Evidence


Compendial Release Testing and Impurity Quantification in Imiquimod Drug Substance and Drug Product

Procure USP-grade Imiquimod Related Compound B (CAS 99010-63-6) for use as the official reference standard in HPLC/UPLC system suitability testing and impurity quantitation as mandated by the USP Imiquimod monograph. The validated UPLC method achieves LOQ of 0.08 μg/mL for all eight related substances including the N-oxide [1]. The compound's distinct melting point (211–214 °C, Δ ≈ −80 °C vs. imiquimod) and 4–5 fold higher aqueous solubility enable unambiguous peak assignment and ensure method robustness across different diluent compositions.

Forced Degradation and Stability-Indicating Method Development per ICH Q1A/Q2(R1) Guidelines

Use authenticated Imiquimod N-Oxide as the primary oxidative degradation marker when developing stability-indicating methods for imiquimod formulations. The N-oxide is a primary degradation product formed under peroxide stress conditions and must be baseline-resolved from imiquimod and six other known impurities within a validated 9-minute UPLC gradient [1]. The absence of this reference standard renders forced degradation studies incomplete and undermines the stability-indicating claim of the analytical method.

TLR7-Independent Pharmacological Studies Requiring a Structurally Closely Matched Negative Control

Desamino Imiquimod N-Oxide is a structurally proximate analog of imiquimod that lacks the 4-amino pharmacophore essential for potent TLR7 agonism [1], predicting substantially reduced on-target activity. This makes it a valuable negative control for dissecting TLR7-dependent vs. TLR7-independent mechanisms—such as direct NLRP3 inflammasome activation —where the imidazoquinoline scaffold itself, rather than TLR7 engagement, may mediate biological effects. Resiquimod is unsuitable for this purpose due to its enhanced TLR7/8 agonist potency (50–100 fold greater cytokine induction than imiquimod) .

Industrial-Scale Synthesis of Imiquimod API via the N-Oxide Intermediate Route

In the patented manufacturing process for Imiquimod, 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide serves as the irreplaceable activated intermediate that enables clean 4-chlorination and subsequent amination to the final API [1]. The N-oxide is purified as its hydrochloride salt to ensure high purity before the critical chlorination step . Sourcing this intermediate with certificate of analysis demonstrating purity >95% is essential for process validation and ensuring the final API meets pharmacopoeial specifications.

Quote Request

Request a Quote for Imiquimod N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.